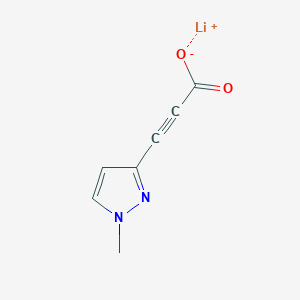![molecular formula C15H13Br2NOS2 B2553753 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime CAS No. 400082-26-0](/img/structure/B2553753.png)
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to understanding the chemistry of similar organosulfur compounds. For instance, the oxidation of chalcogenides and the use of sulfones in heterocyclization with primary amines are discussed, which could provide insights into the reactivity and potential transformations of "this compound" under similar conditions .
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated precursors and nucleophilic substitution reactions. For example, the oxidation of E,E-bis(3-bromo-1-chloro-1-propen-2-yl) sulfide and selenide leads to the formation of sulfoxides, selenoxides, and sulfones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "this compound" is not provided, the structure of related compounds can be determined using techniques such as X-ray crystallography. For instance, the X-ray structure of a platinum complex derived from a bis(oxazolinyl)phenyl compound was reported, which could serve as a model for predicting the structure of "this compound" . Additionally, the stereochemistry and symmetry of sulfoxides derived from bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes were examined, which could be relevant for understanding the stereochemical aspects of "this compound" .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to "this compound" can be inferred from the reactions described in the papers. For example, the reaction of sulfones with primary amines in the presence of carbonates leads to heterocyclization and alcoholysis of chloromethylidene groups . Nucleophilic displacement reactions with various nucleophiles, including sulfur nucleophiles, have been explored for bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, indicating a potential pathway for functionalizing "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be speculated based on the properties of structurally related compounds. The tendency for β-elimination, regiochemistry, and diastereomer separation observed in bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes suggests that "this compound" may exhibit similar behavior under certain conditions . The solubility, stability, and reactivity of the compound could also be influenced by the presence of the bromophenyl groups and the oxime functionality.
Scientific Research Applications
Metal-Organic Frameworks
Compounds with sulfanyl substituents have been utilized in the construction of metal-organic systems. Specifically, flexible dicarboxylate ligands, resembling the sulfanyl substituent in structure, were used to assemble metal-organic complexes with copper ions. These complexes exhibited unique molecular structures and demonstrated the potential of such ligands in creating intricate metal-organic frameworks (Dai et al., 2009).
Crystal Structure Analysis
Studies involving bis(dimethylstibanyl)oxane and sulfane have contributed to the understanding of molecular structures in solid states. This research provides valuable insights into the conformation and arrangement of molecules, which can be crucial for the synthesis and application of complex organic compounds (Breunig et al., 2000).
Catalyst Development for Carbon-Carbon Bond Formation
Sulfanyl-substituted compounds have been synthesized and applied as catalysts for carbon-carbon bond formation. This indicates the potential of such compounds in facilitating significant chemical reactions, which are fundamental in various synthetic processes (Fossey & Richards, 2004).
Synthesis of Novel Ring Structures
Compounds with sulfanyl substituents have been used in the synthesis of novel ring structures, demonstrating their versatility in creating complex molecular architectures. This has potential applications in drug development and material science (Kimbaris et al., 2004).
properties
IUPAC Name |
N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYWEIIRXVOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

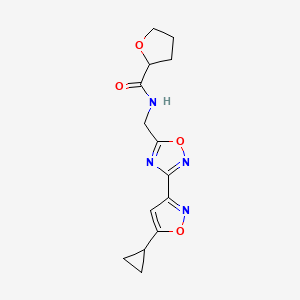
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)
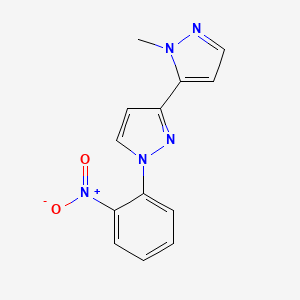



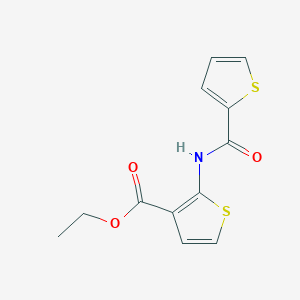
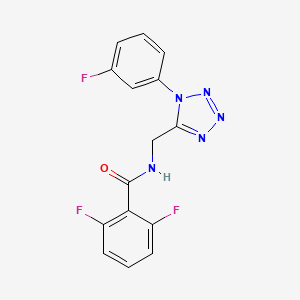
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
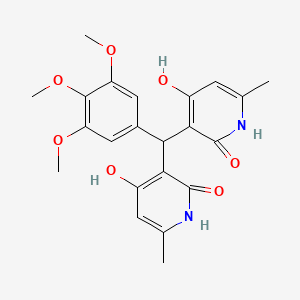
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
